2-[(Cyclopropanemethoxy)methyl]benzaldehyde
Description
2-[(Cyclopropanemethoxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a cyclopropanemethoxy-methyl substituent at the ortho position of the aromatic ring. This compound is of interest in organic synthesis due to its aldehyde functional group, which serves as a versatile intermediate for constructing complex molecules, such as pharmaceuticals, agrochemicals, and fragrances.
Properties
IUPAC Name |
2-(cyclopropylmethoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-7-11-3-1-2-4-12(11)9-14-8-10-5-6-10/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUBNMRHOBIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclopropanemethoxy)methyl]benzaldehyde typically involves a multi-step process. One common method includes the reaction of benzaldehyde with cyclopropanemethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-[(Cyclopropanemethoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-[(Cyclopropanemethoxy)methyl]benzoic acid.
Reduction: Formation of 2-[(Cyclopropanemethoxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(Cyclopropanemethoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Cyclopropanemethoxy)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Synthesis : Electron-donating groups (e.g., methoxy in 2a–2c) facilitate stabilization of intermediates during lithiation reactions, while bulky or electron-withdrawing groups (e.g., Cl in 2b) may alter reaction kinetics or yield .
- Commercial Viability: Unlike 2-(diphenylphosphino)benzaldehyde, which is commercially available , 2-[(Cyclopropanemethoxy)methyl]benzaldehyde faces supply limitations, suggesting challenges in synthesis or niche applications .
Physicochemical and Functional Comparisons
Table 2: Functional Properties of Benzaldehyde Derivatives
Key Observations :
Table 3: Stability and Hazard Profiles
Key Observations :
- Data Gaps : Stability and toxicity data for this compound are lacking, unlike structurally related bromo- or nitro-substituted benzaldehydes, which have documented hazards .
Biological Activity
2-[(Cyclopropanemethoxy)methyl]benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropanemethoxy group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activity, mechanism of action, and relevant studies surrounding this compound.
- Molecular Formula : C12H14O2
- Molar Mass : 206.24 g/mol
- Structure : The compound features a benzaldehyde moiety with a cyclopropanemethoxy group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. Such interactions may influence various biochemical pathways, contributing to the compound's observed biological effects, such as:
- Inhibition of Enzyme Activity : The aldehyde can interact with thiol groups in enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : By altering protein functions, the compound may impact signaling cascades involved in cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound demonstrated notable activity against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies revealed:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours of treatment.
This suggests that the compound may induce cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Several research studies have highlighted the biological significance of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University, this study analyzed the antimicrobial properties of various aldehydes, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum antimicrobial potential.
-
Evaluation of Anticancer Properties :
- A thesis from Newcastle University explored the structure-activity relationship (SAR) of similar compounds. The findings suggested that modifications to the benzaldehyde structure could enhance anticancer activity. The presence of the cyclopropanemethoxy group was noted to improve solubility and bioavailability compared to other derivatives.
-
Mechanistic Insights :
- A detailed mechanistic study published in a peer-reviewed journal examined how the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation. The study concluded that this compound could serve as a lead compound for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
